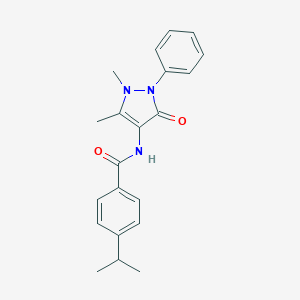![molecular formula C27H23Cl2N3O2 B333962 [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE](/img/structure/B333962.png)
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline, 2-methoxyphenylpiperazine, and quinoline derivatives. The synthetic route may involve:
Nucleophilic substitution: reactions to introduce the piperazine moiety.
Condensation: reactions to form the quinoline core.
Coupling: reactions to attach the 3,4-dichlorophenyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environment.
Temperature and pressure: control to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of [2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their function.
Pathways: Interference with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: An antimalarial drug.
Quinidine: An antiarrhythmic agent.
Cinchonine: An alkaloid with medicinal properties.
Uniqueness
[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL][4-(2-METHOXYPHENYL)PIPERAZINO]METHANONE is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential.
Propiedades
Fórmula molecular |
C27H23Cl2N3O2 |
|---|---|
Peso molecular |
492.4 g/mol |
Nombre IUPAC |
[2-(3,4-dichlorophenyl)quinolin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C27H23Cl2N3O2/c1-34-26-9-5-4-8-25(26)31-12-14-32(15-13-31)27(33)20-17-24(18-10-11-21(28)22(29)16-18)30-23-7-3-2-6-19(20)23/h2-11,16-17H,12-15H2,1H3 |
Clave InChI |
JMYKBRNFBVICFW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC(=C(C=C5)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![METHYL 2-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-3-THIOPHENECARBOXYLATE](/img/structure/B333880.png)
![(4Z)-4-[[(4-bromonaphthalen-1-yl)amino]methylidene]-5-methyl-2-(4-methylphenyl)pyrazol-3-one](/img/structure/B333881.png)
![methyl 2-({[3-bromo-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B333882.png)


![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333887.png)

![N-[2-(5-bromonaphthalen-1-yl)-1,3-benzoxazol-5-yl]-2-methoxybenzamide](/img/structure/B333893.png)


![Methyl 6-tert-butyl-2-({[2-(5-methyl-2-furyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333898.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B333900.png)
![Propyl 2-[(cyclopropylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B333904.png)
